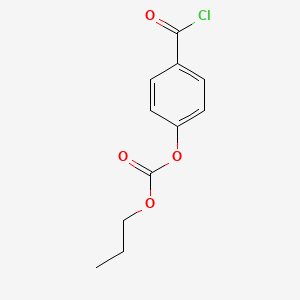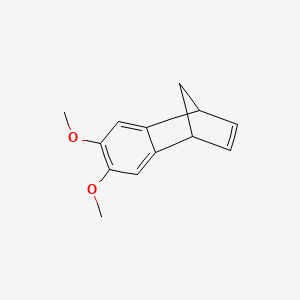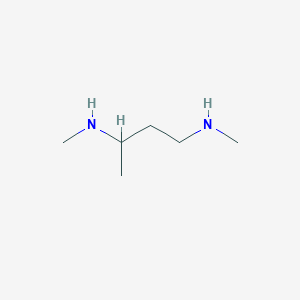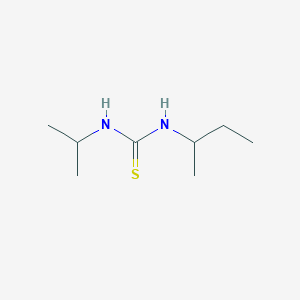
Hydroxy(2-phenylacetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(2-phenylacetamido)acetic acid is an organic compound that features a hydroxy group, a phenylacetamido group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy(2-phenylacetamido)acetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting compound is then hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(2-phenylacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The phenylacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amides or thioesters.
Aplicaciones Científicas De Investigación
Hydroxy(2-phenylacetamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Hydroxy(2-phenylacetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting biochemical processes. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: A precursor in the synthesis of Hydroxy(2-phenylacetamido)acetic acid.
Glycine: An amino acid involved in the synthesis of the compound.
N-(2-Phenylacetyl)glycine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy group allows for oxidation and reduction reactions, while the phenylacetamido group enables nucleophilic substitution. This versatility makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
56674-25-0 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2-hydroxy-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C10H11NO4/c12-8(11-9(13)10(14)15)6-7-4-2-1-3-5-7/h1-5,9,13H,6H2,(H,11,12)(H,14,15) |
Clave InChI |
BRAOCZRADVBCBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)








![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
